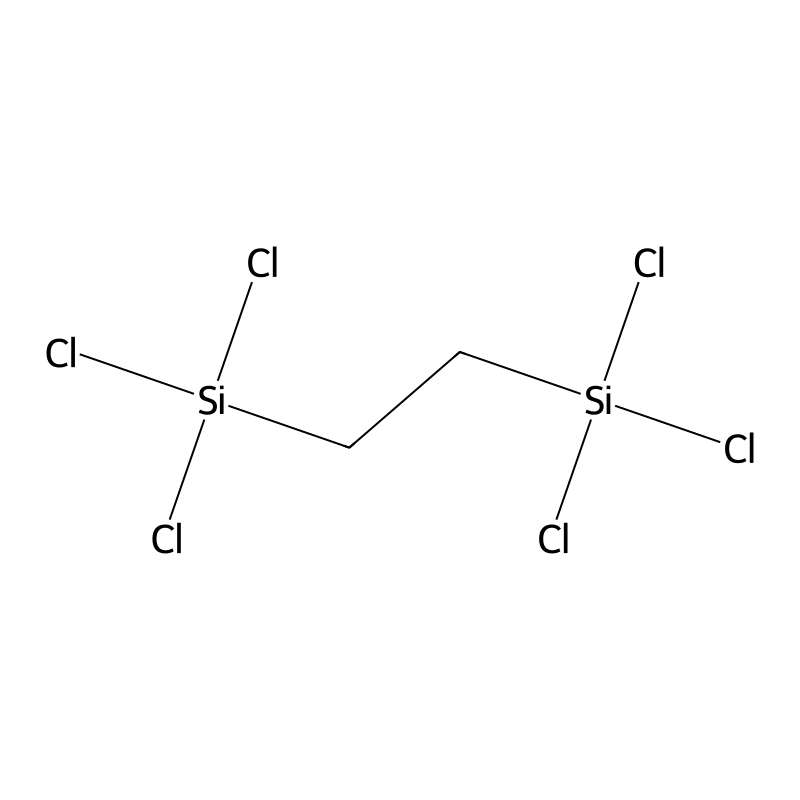

1,2-Bis(trichlorosilyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Silicone Synthesis

Due to the presence of reactive silicon-chlorine bonds, 1,2-Bis(trichlorosilyl)ethane can be used as a precursor for the synthesis of various silicone polymers. By undergoing hydrolysis or condensation reactions, it can be converted into linear or branched polysiloxane chains, which are the building blocks of many silicones [].

Organic Synthesis

The reactive silicon-chlorine bonds also make 1,2-Bis(trichlorosilyl)ethane a potential reagent in organic synthesis. It can be used for the introduction of silyl groups into organic molecules, which can be useful for modifying their properties or creating new functional groups [].

Study of Silicon-Based Materials

Research on 1,2-Bis(trichlorosilyl)ethane can contribute to the development of new silicon-based materials. By studying its reactivity and interaction with other molecules, scientists can gain insights into the design and synthesis of novel materials with desired properties, such as heat resistance, electrical conductivity, or flame retardancy.

1,2-Bis(trichlorosilyl)ethane is an organosilicon compound characterized by its molecular formula and a molecular weight of 296.94 g/mol. This compound consists of two trichlorosilyl groups attached to an ethane backbone, resulting in a unique structure that exhibits significant reactivity, particularly with water, where it reacts violently to produce hydrochloric acid and silicates . It typically appears as a white or colorless solid and has a melting point ranging from 24 to 25 °C and a flash point of 65 °C .

1,2-Bis(trichlorosilyl)ethane functions as a coupling agent by reacting with the metal surface to form a covalently bonded layer. This layer provides functional groups (likely Si-OH after hydrolysis) that can interact with the head groups of the self-assembled monolayer molecules, promoting their adhesion.

The specific mechanism depends on the type of metal surface and the functional groups present in the SAM molecules.

- Acute Toxicity: Data on specific toxicity is not readily available. However, due to the presence of chlorine atoms, it is likely to be irritating to the skin, eyes, and respiratory system.

- Flammability: No data available on flammability. However, as an organosilicon compound, it is likely not readily flammable.

1,2-Bis(trichlorosilyl)ethane is known for its vigorous reactions with water, leading to the release of hydrochloric acid and the formation of silanol compounds. This reaction can be summarized as follows:

The compound can also undergo hydrolysis under controlled conditions, which is important for its applications in surface modification and polymerization processes .

Synthesis of 1,2-bis(trichlorosilyl)ethane typically involves the chlorination of ethylene in the presence of silicon tetrachloride or similar silicon sources. The general method can be outlined as follows:

- Starting Materials: Ethylene and silicon tetrachloride.

- Reaction Conditions: Conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted reactions with moisture.

- Process:

- Ethylene gas is reacted with silicon tetrachloride at elevated temperatures.

- The product is purified through distillation or recrystallization to obtain the desired compound in high purity.

This method allows for the efficient production of the compound while minimizing by-products .

1,2-Bis(trichlorosilyl)ethane finds various applications in materials science and chemistry:

- Silicon-based Polymers: It serves as a precursor for synthesizing silicon-containing polymers and copolymers.

- Surface Modification: Used in modifying surfaces to enhance hydrophobicity or adhesion properties.

- Chemical Intermediates: Acts as a reagent in organic synthesis reactions involving silicon compounds .

Several compounds exhibit structural or functional similarities to 1,2-bis(trichlorosilyl)ethane:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trichlorosilane | A simpler silane that reacts with moisture but lacks ethane backbone. | |

| 1,3-Bis(trichlorosilyl)propane | Contains three carbon atoms; used in similar polymer applications. | |

| Dichlorodimethylsilane | Less reactive than 1,2-bis(trichlorosilyl)ethane; used for surface treatments. |

The uniqueness of 1,2-bis(trichlorosilyl)ethane lies in its dual trichlorosilyl groups that enhance its reactivity compared to simpler silanes and its specific application potential in polymer science .

Thermodynamic Stability Profiles

1,2-Bis(trichlorosilyl)ethane exhibits moderate thermodynamic stability under controlled conditions, with its stability profile heavily influenced by environmental factors such as temperature, humidity, and presence of reactive species. The compound demonstrates stability in anhydrous environments but shows significant reactivity towards moisture and water vapor [1] [2] .

The thermal stability profile indicates that the compound remains stable at ambient temperatures but begins to show signs of decomposition at elevated temperatures. The melting point range of 24-29°C suggests a relatively low thermal threshold for phase transition from solid to liquid state [4] [1] [5] [6] [7] [8]. The boiling point range of 199-202°C represents the upper thermal limit for the liquid phase under standard atmospheric pressure conditions [1] [5] [6] [7] [8].

The compound's thermodynamic stability is characterized by its high hydrolytic sensitivity, rated at level 8 on the standard scale, indicating rapid reaction with moisture, water, and protic solvents [6] [9] [10]. This high reactivity profile necessitates strict storage conditions under inert atmosphere to prevent degradation.

Solubility Behavior in Organic Media

The solubility behavior of 1,2-Bis(trichlorosilyl)ethane in organic media is characterized by its compatibility with non-protic organic solvents and its violent reaction with water and protic solvents. The compound is insoluble in water due to its immediate hydrolytic reaction, which produces hydrogen chloride gas and silanol intermediates [1] [6] [9].

In organic media, the compound demonstrates good solubility in aprotic solvents such as dichloromethane, chloroform, and toluene [11]. The solubility in organic solvents is enhanced by the presence of the ethylene bridge between the two trichlorosilyl groups, which provides sufficient organic character to the molecule while maintaining the reactive silicon-chlorine bonds.

The compound's solubility profile shows excellent compatibility with aromatic hydrocarbons and halogenated solvents, making it suitable for various synthetic applications in organic chemistry. The specific gravity of 1.483 indicates that the compound is denser than most organic solvents, which affects its mixing and separation behavior in solution [6] [9].

Hydrolytic Sensitivity and Moisture Reactivity

1,2-Bis(trichlorosilyl)ethane exhibits extremely high hydrolytic sensitivity, with a classification of 8 on the standard hydrolytic sensitivity scale, indicating rapid and violent reaction with moisture, water, and protic solvents [6] [9] [10]. This high reactivity stems from the presence of six chlorine atoms bonded to silicon centers, making the compound highly electrophilic and susceptible to nucleophilic attack by water molecules.

The hydrolysis reaction proceeds through a multi-step mechanism involving the sequential replacement of silicon-chlorine bonds with silicon-oxygen bonds, accompanied by the liberation of hydrogen chloride gas. The reaction is highly exothermic and can lead to rapid heating of the reaction mixture, potentially causing violent gas evolution and hazardous conditions [1] .

The moisture reactivity requires stringent storage conditions, typically under inert atmosphere at low temperatures (2-8°C) to minimize exposure to atmospheric moisture [4] [6] [9]. The compound must be handled in anhydrous environments using appropriate safety equipment to prevent exposure to the corrosive hydrogen chloride gas produced during hydrolysis.

The hydrolytic sensitivity also affects the compound's stability during handling and processing, requiring the use of anhydrous solvents and inert atmosphere techniques in all synthetic applications. The rapid reaction with moisture makes the compound unsuitable for aqueous-based synthetic procedures.

Thermal Decomposition Pathways

The thermal decomposition of 1,2-Bis(trichlorosilyl)ethane follows complex pathways involving the cleavage of silicon-chlorine bonds and the formation of various decomposition products. While specific decomposition temperature data is limited in the available literature, the compound is known to undergo thermal breakdown at elevated temperatures, producing hydrogen chloride gas, silicon oxides, and various organosilicon intermediates [1] [2] [12].

The primary decomposition pathway involves the thermal cleavage of silicon-chlorine bonds, which occurs at temperatures significantly above the boiling point of the compound. The decomposition process is initiated by the weakening of the Si-Cl bonds under thermal stress, leading to the formation of reactive silicon species and chlorine-containing fragments [12] .

Thermogravimetric analysis studies suggest that the decomposition occurs in multiple stages, with the initial loss of chlorine atoms followed by the breakdown of the carbon-silicon framework. The decomposition products include hydrogen chloride gas, silicon dioxide, carbon monoxide, carbon dioxide, and various chlorinated organic compounds [2] [12].

The thermal decomposition pathway is significantly influenced by the presence of catalysts, atmospheric conditions, and heating rate. Under oxidative conditions, the decomposition leads to the formation of silicon oxides and carbon dioxide, while under reducing conditions, silicon carbide and other silicon-containing compounds may be formed [12] .The thermal stability profile indicates that the compound should be stored and handled at temperatures well below its decomposition threshold to prevent unwanted breakdown and the formation of hazardous decomposition products. The liberation of hydrogen chloride gas during thermal decomposition presents additional safety concerns, requiring appropriate ventilation and safety measures during high-temperature processing.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 44 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive